molecular formula C21H28N2O3S B11332390 N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-(2-methoxyphenoxy)acetamide

N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-(2-methoxyphenoxy)acetamide

Cat. No.: B11332390
M. Wt: 388.5 g/mol
InChI Key: KTVBFQYNBIDGLO-UHFFFAOYSA-N
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Description

N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-(2-methoxyphenoxy)acetamide is a complex organic compound that features a unique combination of functional groups, including an azepane ring, a thiophene ring, and a methoxyphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-(2-methoxyphenoxy)acetamide typically involves multiple steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Thiophene Ring Introduction: The thiophene ring is introduced via a coupling reaction with a suitable thiophene derivative.

    Methoxyphenoxy Group Attachment: The methoxyphenoxy group is attached through an etherification reaction, often using a phenol derivative and a suitable alkylating agent.

    Final Coupling: The final step involves coupling the azepane-thiophene intermediate with the methoxyphenoxy acetic acid derivative under N-acylation conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow chemistry, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-(2-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The azepane ring can be reduced to form different amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-(2-methoxyphenoxy)acetamide has several scientific research applications:

    Medicinal Chemistry: It can be explored for its potential as a pharmaceutical agent due to its unique structural features.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-(2-methoxyphenoxy)acetamide involves its interaction with specific molecular targets. The azepane ring may interact with biological receptors, while the thiophene ring can participate in π-π interactions. The methoxyphenoxy group can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-ethylamine: A simpler compound with a thiophene ring and an ethylamine group.

    Methoxyphenoxyacetic Acid: Contains the methoxyphenoxy group but lacks the azepane and thiophene rings.

Uniqueness

N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-(2-methoxyphenoxy)acetamide is unique due to its combination of an azepane ring, a thiophene ring, and a methoxyphenoxy group. This combination imparts distinct chemical and biological properties that are not found in simpler analogs.

Properties

Molecular Formula

C21H28N2O3S

Molecular Weight

388.5 g/mol

IUPAC Name

N-[2-(azepan-1-yl)-2-thiophen-2-ylethyl]-2-(2-methoxyphenoxy)acetamide

InChI

InChI=1S/C21H28N2O3S/c1-25-18-9-4-5-10-19(18)26-16-21(24)22-15-17(20-11-8-14-27-20)23-12-6-2-3-7-13-23/h4-5,8-11,14,17H,2-3,6-7,12-13,15-16H2,1H3,(H,22,24)

InChI Key

KTVBFQYNBIDGLO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NCC(C2=CC=CS2)N3CCCCCC3

Origin of Product

United States

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